

2-Amino-N-methylbenzamide: A Versatile Scaffold in Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-methylbenzamide, a simple yet highly functionalized aromatic compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a primary aromatic amine, a secondary amide, and a benzene ring, provides a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-Amino-N-methylbenzamide**, with a particular focus on its role in the synthesis of quinazolinones and other biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

2-Amino-N-methylbenzamide is a white solid with the molecular formula $C_8H_{10}N_2O$ and a molecular weight of 150.18 g/mol .^[1]^[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₁₀ N ₂ O | [1] [2] |
| Molecular Weight | 150.18 g/mol | [1] [2] |
| Appearance | White Solid | [3] |
| Melting Point | 75 °C | [4] [5] |
| Boiling Point | 346.7 °C at 760 mmHg | [4] [5] |
| Density | 1.1 g/cm ³ | [4] |
| CAS Number | 4141-08-6 | [1] |

Spectroscopic data for **2-Amino-N-methylbenzamide** is crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Reference(s) |
|---------------------|--|---|
| ¹ H NMR | Predicted spectra are available. | [5] |
| ¹³ C NMR | Predicted spectra are available. | [5] |
| Mass Spectrometry | Molecular ion peak (M ⁺) at m/z 150. | [1] [6] |
| IR Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database. | [7] |

Synthesis of 2-Amino-N-methylbenzamide

A common and efficient method for the synthesis of **2-Amino-N-methylbenzamide** involves the reaction of isatoic anhydride with a methylamine solution.[\[8\]](#)

Experimental Protocol: Synthesis from Isatoic Anhydride

This procedure is adapted from a general method for the synthesis of N-substituted 2-aminobenzamides.

Materials:

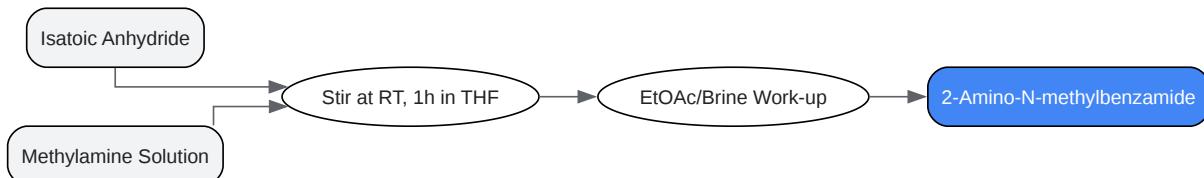
- Isatoic anhydride
- 30% Methylamine aqueous solution
- Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- A solution of isatoic anhydride (1.00 g, 6.13 mmol) and 30% methylamine aqueous solution (0.96 ml, 9.20 mmol) in THF (10 ml) is stirred at room temperature for 1 hour.[8]
- Ethyl acetate (20 ml) and saturated brine (10 ml) are then added to the reaction mixture.[8]
- The organic layer is separated, washed with water, and dried over anhydrous Na_2SO_4 .[8]
- The solvent is removed under reduced pressure to afford **2-Amino-N-methylbenzamide** as a white solid.[8]

Yield: 49%[8]

^1H NMR (400 MHz, CDCl_3): δ 7.26 (d, J = 8.0 Hz, 1H), 7.12 (t, J = 7.2 Hz, 1H), 6.61 (d, J = 8.0 Hz, 1H), 6.54 (t, J = 7.2 Hz, 1H), 6.51 (br, 1H), 5.38 (s, 2H), 2.84 (dd, J = 4.8, 0.8 Hz, 3H).[8]

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Synthetic workflow for **2-Amino-N-methylbenzamide**.

Applications in Organic Synthesis: The Gateway to Quinazolinones

2-Amino-N-methylbenzamide is a cornerstone in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][9][10] The primary amino group and the adjacent N-methylamide functionality allow for a variety of cyclization reactions with different electrophilic partners.

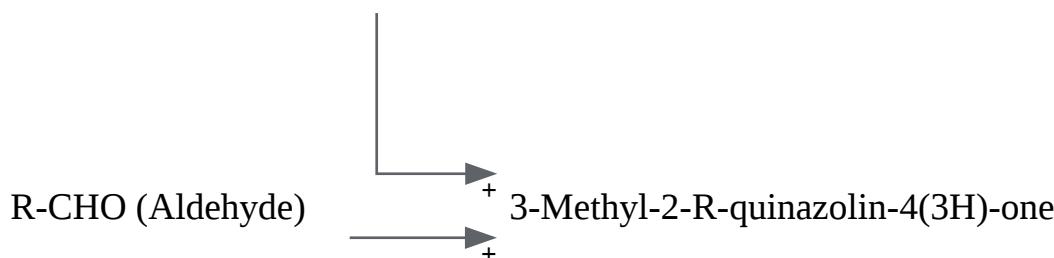
Synthesis of 3-Methyl-2-substituted-quinazolin-4(3H)-ones

A prevalent application of **2-Amino-N-methylbenzamide** is in the synthesis of 3-methyl-2-substituted-quinazolin-4(3H)-ones. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives.

The reaction of **2-Amino-N-methylbenzamide** with various aldehydes provides a straightforward route to a wide range of 2,3-disubstituted quinazolinones.

General Reaction Scheme:

2-Amino-N-methylbenzamide



Catalyst/Solvent

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General synthesis of 3-methyl-2-substituted-quinazolin-4(3H)-ones.

Experimental Protocols and Data:

The following table summarizes the synthesis of various 3-methyl-2-substituted-quinazolin-4(3H)-ones from **2-Amino-N-methylbenzamide** and different aldehydes.

| Product | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield | Reference(s) |
|---|----------------------|--|---------------------|-----------------------|----------------------|
| 3-Methyl-2-phenylquinazolin-4(3H)-one | Benzaldehyde | p-TsOH / THF, then PIDA | Reflux | Moderate to Excellent | [11] |
| 2-(4-Fluorophenyl)-3-methylquinazolin-4(3H)-one | 4-Fluorobenzaldehyde | H ₂ O ₂ / DMSO | Stirring | Good | [12] |
| 2-(2-Chlorophenyl)-3-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | K ₂ S ₂ O ₈ / Phenylacetyl ene / DMSO | Not specified | Good | [12] |

Detailed Experimental Protocol: Synthesis of 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxyethyl}-3-methyl-3H-quinazolin-4-one (A representative EGFR inhibitor)

This protocol is adapted from the synthesis of related quinazolinone-based EGFR inhibitors.[\[9\]](#)

Materials:

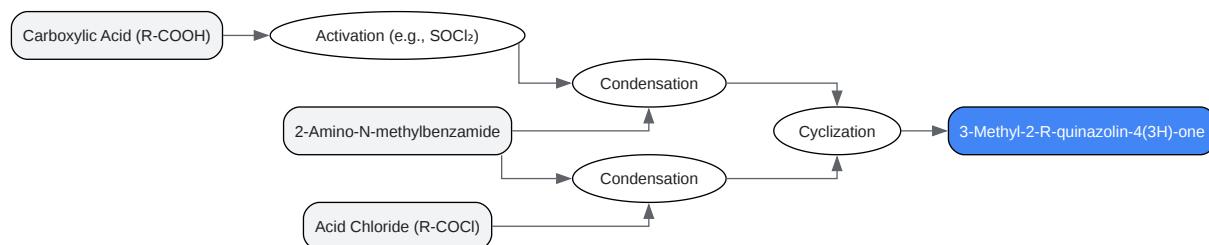
- **2-Amino-N-methylbenzamide**
- 4-Formylphenoxyethyl chloride
- 3,4-Difluoroaniline
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)

Procedure:

- Step 1: Synthesis of 2-(4-formylphenoxyethyl)-3-methyl-3H-quinazolin-4-one. A mixture of **2-Amino-N-methylbenzamide**, 4-formylphenoxyethyl chloride, and K_2CO_3 in DMF is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up to isolate the intermediate.
- Step 2: Schiff base formation. The intermediate from Step 1 is then reacted with 3,4-difluoroaniline in a suitable solvent to form the final product. The product is purified by crystallization or column chromatography.

Note: Specific quantities and reaction times would need to be optimized for this specific target molecule based on the general procedures provided in the cited literature.[9]

Condensation with carboxylic acids or their more reactive acid chloride derivatives provides another efficient route to 2-substituted quinazolinones.

General Workflow:

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Workflow for quinazolinone synthesis from carboxylic acids/acid chlorides.

Experimental Protocol: General Procedure for Condensation with Carboxylic Acids

This protocol is based on a general method for amide formation.[13][14]

Materials:

- **2-Amino-N-methylbenzamide**
- Carboxylic acid
- Titanium tetrachloride ($TiCl_4$)
- Pyridine

Procedure:

- To a solution of the carboxylic acid (1 mmol) in pyridine (10 mL), add **2-Amino-N-methylbenzamide** (1 mmol) and $TiCl_4$ (3 mmol).[\[14\]](#)
- Heat the reaction mixture at 85 °C for approximately 2 hours, monitoring the reaction by TLC. [\[14\]](#)
- After completion, cool the mixture and remove pyridine by co-evaporation with toluene.[\[14\]](#)
- Treat the residue with 1 N HCl and extract with methylene chloride. The organic phase contains the acylated intermediate which can then be cyclized under appropriate conditions (e.g., heating) to yield the quinazolinone.

Biological Significance of Quinazolinone Derivatives

Quinazolinone derivatives synthesized from **2-Amino-N-methylbenzamide** exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.

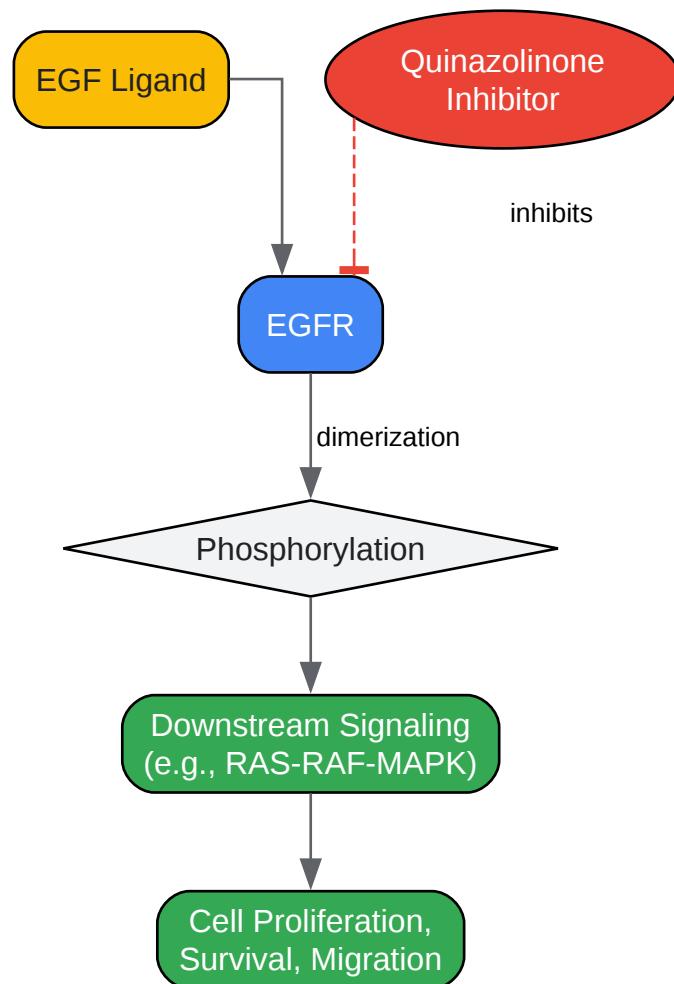
EGFR Inhibitors for Anticancer Therapy

Several 3-methyl-quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[\[4\]](#)[\[9\]](#)

Mechanism of Action (Simplified):

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is

overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.



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Simplified EGFR signaling and inhibition by quinazolinones.

Quantitative Data for EGFR Inhibition:

| Compound | Target Cancer Cell Line | IC ₅₀ (nM) | Reference(s) |
|---|-------------------------|-----------------------|--------------|
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxy}-3-methyl-3H-quinazolin-4-one (5k) | EGFR ^{wt} -TK | 10 | [9] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 1.37 | [4] |

Anticonvulsant Activity

Certain quinazolinone derivatives have also shown promising anticonvulsant activity, suggesting their potential in the treatment of epilepsy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#) The exact mechanism of action for their anticonvulsant effects is still under investigation but may involve modulation of ion channels or neurotransmitter receptors.

Quantitative Data for Anticonvulsant Activity:

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test in animal models.

| Compound | MES Test (% Protection at 100 mg/kg) | Reference(s) |
|--|--------------------------------------|---|
| Compound A-1 (a 3-amino-2-phenyl quinazolinone derivative) | High (specific value not provided) | [1] [3] |
| Various 4-Quinazolinone Derivatives | 17-100% | [5] |

Conclusion

2-Amino-N-methylbenzamide is a readily accessible and highly versatile building block in organic synthesis. Its primary utility lies in the construction of quinazolinone scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide has provided a detailed overview of the synthesis, properties, and key applications of **2-Amino-N-methylbenzamide**, supported by experimental protocols and quantitative data. The logical workflows and pathway diagrams offer a clear visual representation of the synthetic strategies and biological relevance of the resulting compounds. For researchers and professionals in drug development, **2-Amino-N-methylbenzamide** represents a valuable starting point for the exploration of novel therapeutic agents.

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